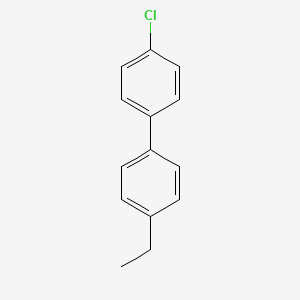

4-Chloro-4'-ethyl-1,1'-biphenyl

Description

4-Chloro-4'-ethyl-1,1'-biphenyl (C₁₃H₁₁Cl) is a biphenyl derivative featuring a chlorine atom at the 4-position and an ethyl group at the 4'-position of the biphenyl scaffold. Biphenyl derivatives are widely used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their aromatic stability and tunable substituent effects .

Properties

IUPAC Name |

1-chloro-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWKEZIHDUGWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50533555 | |

| Record name | 4-Chloro-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58609-45-3 | |

| Record name | 4-Chloro-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-4’-ethyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-chlorophenylboronic acid can be coupled with 4-ethylbromobenzene under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-Chloro-4’-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the ethyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products with different substituents replacing the chlorine atom.

Oxidation: Products like 4-chloro-4’-carboxy-1,1’-biphenyl or 4-chloro-4’-formyl-1,1’-biphenyl.

Reduction: Products like 4-ethyl-1,1’-biphenyl or 4-chloro-4’-methyl-1,1’-biphenyl.

Scientific Research Applications

4-Chloro-4’-ethyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.

Material Science: Employed in the development of liquid crystals and other advanced materials.

Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-ethyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its mechanism may involve interactions with cellular receptors or enzymes, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Pharmaceutical Relevance

The biphenyl scaffold is critical in drugs like Nurandociguat , which contains a 4-chloro-4'-substituted biphenyl moiety with a piperazine group. While the ethyl variant lacks this complexity, its simpler structure may serve as a precursor in such syntheses .

Environmental and Regulatory Considerations

Heavily chlorinated biphenyls (e.g., PCBs in ) are regulated due to environmental persistence. The mono-chloro ethyl derivative likely poses lower risks but requires environmental assessment.

Biological Activity

4-Chloro-4'-ethyl-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

4-Chloro-4'-ethyl-1,1'-biphenyl has the following chemical properties:

- Molecular Formula : C14H13Cl

- Molecular Weight : 232.71 g/mol

- CAS Number : 5748-41-4

Biological Activity Overview

Research into the biological activity of 4-Chloro-4'-ethyl-1,1'-biphenyl has revealed several promising areas:

Antimicrobial Activity

Studies have demonstrated that biphenyl derivatives exhibit significant antimicrobial properties. For instance, 4-Chloro-4'-ethyl-1,1'-biphenyl showed inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably lower than those of commonly used antibiotics, suggesting potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.2 |

| Enterococcus faecalis | 4.0 |

| Escherichia coli | 5.0 |

Antiparasitic Activity

In addition to antibacterial properties, 4-Chloro-4'-ethyl-1,1'-biphenyl has been evaluated for antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies indicated strong interactions with key enzymes involved in the parasite's metabolic pathways, suggesting that this compound could serve as a lead in the development of new antimalarial drugs.

The biological activity of 4-Chloro-4'-ethyl-1,1'-biphenyl is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes in bacterial and parasitic metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within microbial cells, leading to cell death.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of 4-Chloro-4'-ethyl-1,1'-biphenyl:

-

Antibacterial Efficacy Study :

- A study involving various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics.

- Results indicated a potential for use in treating resistant bacterial infections.

-

Antimalarial Activity Assessment :

- In vitro studies showed that 4-Chloro-4'-ethyl-1,1'-biphenyl exhibited significant activity against Plasmodium falciparum with IC50 values comparable to established treatments.

- Further studies are needed to evaluate its pharmacokinetics and toxicity in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.